[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol
Overview
Description
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the third position, a trifluoromethyl group at the sixth position, and a hydroxymethyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with 3-Chloro-6-(trifluoromethyl)pyridine.
Hydroxymethylation: The hydroxymethyl group is introduced at the second position of the pyridine ring through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable base such as sodium hydroxide or potassium hydroxide under controlled conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol.
Substitution: 3-Amino-6-(trifluoromethyl)pyridine-2-methanol.
Scientific Research Applications
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 2-Chloro-6-(trifluoromethyl)pyridine
- 3,6-Dichloro-4-(trifluoromethyl)pyridazine
Uniqueness
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol is unique due to the presence of the hydroxymethyl group at the second position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
[3-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGEFVLDHNBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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